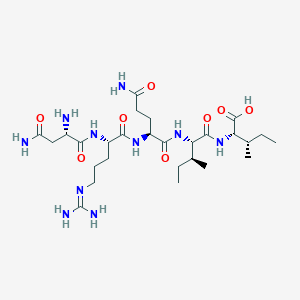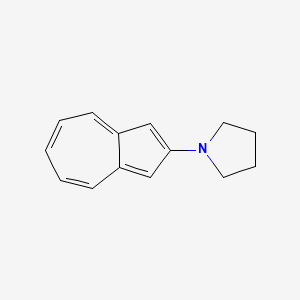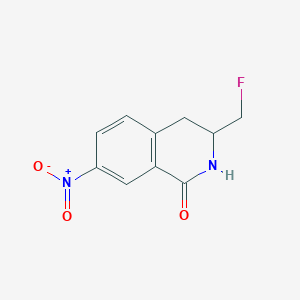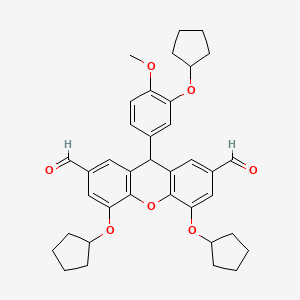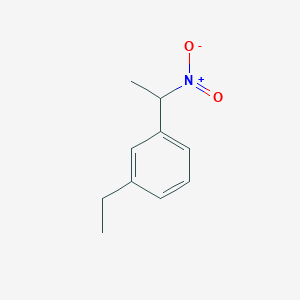
N-acetyl-2-(2-cyclohexenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-2-(2-cyclohexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to the nitrogen atom of the aniline ring, and a cyclohexenyl group attached to the second carbon of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2-(2-cyclohexenyl)aniline typically involves the acetylation of 2-(2-cyclohexenyl)aniline. This can be achieved by treating 2-(2-cyclohexenyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc acetate can also enhance the efficiency of the acetylation process .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-2-(2-cyclopentenyl)aniline: Similar in structure but with a cyclopentenyl group instead of a cyclohexenyl group.
N-acetyl-2-(2-cyclohexyl)aniline: Similar but with a cyclohexyl group instead of a cyclohexenyl group.
Uniqueness
N-acetyl-2-(2-cyclohexenyl)aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
430473-02-2 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(2-cyclohex-2-en-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16) |
Clé InChI |
KRKJOBPBTJXPAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)

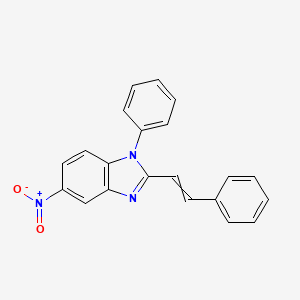
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
